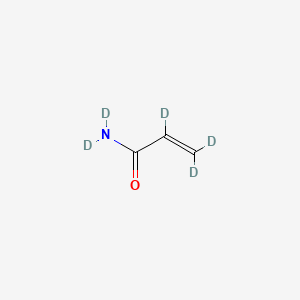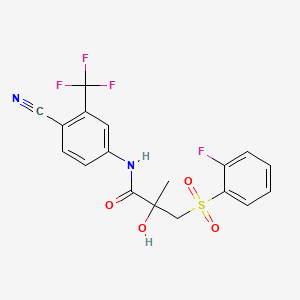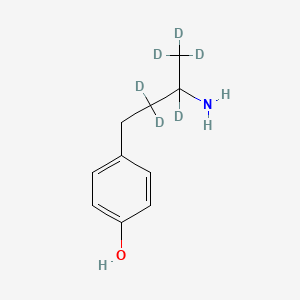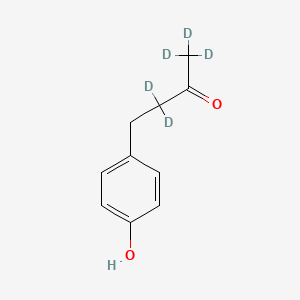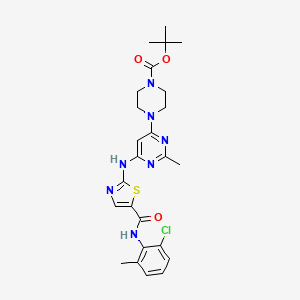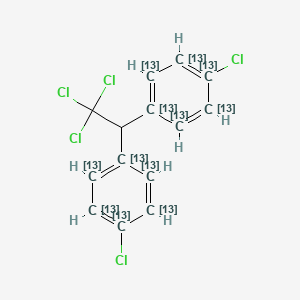
4,4'-DDT (ring-13C12)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-DDT (ring-13C12) is an isotope labelled version of 4,4’-Dichlorodiphenyltrichloroethane, a synthetic organochlorine insecticide . It functions by opening sodium ion channels in the insects’ neurons, causing them to fire spontaneously which in turn leads to death . Although it is banned for agricultural use in North America, it is still commonly used in some countries, particularly as a means of malaria control .
Molecular Structure Analysis
The molecular formula of 4,4’-DDT (ring-13C12) is C14H9Cl5 . The exact mass is 365.951997 g/mol and the monoisotopic mass is 363.954947 g/mol . The structure of the molecule includes two benzene rings (each labelled with carbon-13), with one chlorine atom attached to each ring, and a trichloroethyl group bridging the two rings .
Physical And Chemical Properties Analysis
The molecular weight of 4,4’-DDT (ring-13C12) is 366.4 g/mol . It has a XLogP3 value of 6.9, indicating that it is highly hydrophobic . It has no hydrogen bond donors or acceptors, and has two rotatable bonds . The topological polar surface area is 0 Ų .
Aplicaciones Científicas De Investigación
Environmental Analysis
4,4’-DDT (ring-13C12) is often used in environmental analysis . This compound can be used to trace the presence and impact of DDT, a once widely-used pesticide, in various environmental samples. It helps researchers understand the extent of DDT contamination and its effects on the environment.
Pesticide/Herbicide and Metabolite Standards
As a stable isotope-labelled compound, 4,4’-DDT (ring-13C12) serves as a standard in the analysis of pesticides, herbicides, and their metabolites . It allows for more accurate detection and quantification of these substances in various samples.
Priority Pollutants
4,4’-DDT (ring-13C12) is used in the study of priority pollutants . These are a set of chemical pollutants identified by environmental agencies due to their harmful effects on human health and the environment. The compound helps in the detection and measurement of these pollutants.
Endocrine Disruptors
This compound is also used in the research of endocrine disruptors . These are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. 4,4’-DDT (ring-13C12) can be used to study the presence and impact of such disruptors.
Stockholm Treaty Standards
4,4’-DDT (ring-13C12) is used in research related to the Stockholm Treaty . This international treaty aims to eliminate or restrict the production and use of persistent organic pollutants (POPs). The compound helps in monitoring the levels of these pollutants and assessing the effectiveness of the treaty.
Insecticide Research
4,4’-DDT is an organochlorine insecticide that was used extensively in the 1940s and 1950s . The isotope-labelled version, 4,4’-DDT (ring-13C12), can be used in research to understand the historical usage, environmental persistence, and ecological impact of this insecticide.
Mecanismo De Acción
Target of Action
Ddt, in general, is known to target the nervous system of insects, causing hyperexcitation of their nerves and muscles .
Mode of Action
Ddt typically works by opening sodium channels in the neurons of insects, leading to nerve impulse transmission disruption and eventual death .
Biochemical Pathways
Ddt is known to interfere with the normal functioning of the nervous system in insects .
Pharmacokinetics
Ddt is known to be lipophilic and can accumulate in fatty tissues .
Result of Action
Ddt is known to cause hyperexcitation in the nervous system of insects, leading to their death .
Action Environment
Ddt is known to be very stable in the environment and can persist for many years .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGHNCTFXOJCH-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015925 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-DDT (ring-13C12) | |
CAS RN |
104215-84-1 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

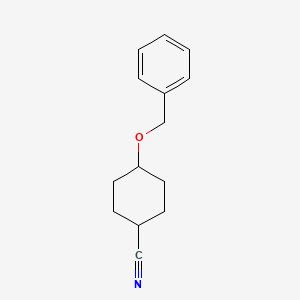

methanone](/img/structure/B564812.png)
